1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride
Overview
Description
1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride is a heterocyclic compound featuring a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a nitrile group and a methylamino substituent on the pyrazole ring contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is myoglobin , a protein found in muscle tissues. Myoglobin plays a crucial role in oxygen storage and transport within muscle cells. By interacting with myoglobin, this compound affects oxygen binding and release, influencing cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction.
Methylamino Substitution: The methylamino group can be introduced through a Mannich reaction, where the nitrile-substituted pyrazole reacts with formaldehyde and methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base for nitrile introduction.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amine-substituted pyrazole derivatives.
Substitution: Amide or other substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride is unique due to the presence of both a nitrile and a methylamino group on the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methyl-5-(methylaminomethyl)pyrazole-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c1-9-5-6-3-7(4-8)11(2)10-6;/h3,9H,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPCRCYMQZBXDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C(=C1)C#N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020933 | |
Record name | 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643141-20-1 | |
Record name | 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1643141-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-((methyl-λ2-azanyl)methyl)-1H-pyrazole-5-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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